4-Fluoro-N-methylaniline

Catalog No.
S601529
CAS No.
459-59-6
M.F
C7H8FN
M. Wt
125.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-N-methylaniline

CAS Number

459-59-6

Product Name

4-Fluoro-N-methylaniline

IUPAC Name

4-fluoro-N-methylaniline

Molecular Formula

C7H8FN

Molecular Weight

125.14 g/mol

InChI

InChI=1S/C7H8FN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3

InChI Key

VLWRKVBQUANIGI-UHFFFAOYSA-N

SMILES

CNC1=CC=C(C=C1)F

Synonyms

4-fluoro-N-methylaniline

Canonical SMILES

CNC1=CC=C(C=C1)F

Model Compound for Biotransformation Studies

4-Fluoro-N-methylaniline has been used as a model compound to study the in vivo and in vitro biotransformation of secondary aromatic amines []. Biotransformation refers to the metabolic processes that convert a chemical compound into different forms within an organism. Studying these processes is essential in understanding the potential toxicity and pharmacological effects of chemicals.

4-Fluoro-N-methylaniline is an aromatic amine characterized by the presence of a fluorine atom at the para position relative to the amino group on the benzene ring. Its molecular formula is C7H8FN, and it has a molecular weight of approximately 143.14 g/mol. The compound is notable for its unique electronic properties due to the electronegative fluorine atom, which influences both its reactivity and biological interactions. It appears as a colorless to pale yellow liquid with a faint aromatic odor, and it is soluble in organic solvents such as ethanol and ether.

Typical of aromatic amines, including:

  • Electrophilic Substitution Reactions: The fluorine atom deactivates the aromatic ring towards electrophilic substitution but can direct new substituents to the ortho and para positions.
  • N-Methylation: The compound can undergo N-methylation using reagents such as methyl iodide or dimethyl sulfate in the presence of a base, yielding N,N-dimethyl-4-fluoroaniline.
  • Reduction Reactions: It can be reduced to 4-fluoroaniline using reducing agents like lithium aluminum hydride.

4-Fluoro-N-methylaniline exhibits various biological activities, including:

  • Antimicrobial Properties: Studies indicate that it possesses antimicrobial activity against certain bacterial strains.
  • Pharmacological Potential: The compound has been investigated for its potential use in pharmaceuticals due to its ability to modulate neurotransmitter systems, particularly in relation to dopamine receptors.

Several methods exist for synthesizing 4-fluoro-N-methylaniline:

  • Direct Fluorination: This method involves the fluorination of N-methylaniline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
  • N-Methylation of 4-Fluoroaniline: 4-Fluoroaniline can be methylated using methyl iodide in the presence of a base like sodium hydroxide.
  • Catalytic Methods: Recent advancements have introduced catalytic systems that allow for more efficient synthesis under milder conditions, reducing by-products and improving yields .

4-Fluoro-N-methylaniline is utilized in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological disorders.
  • Dyes and Pigments: The compound is used in the production of dyes due to its ability to form stable colored complexes.
  • Agricultural Chemicals: It has applications in developing agrochemicals aimed at pest control.

Research into the interactions of 4-fluoro-N-methylaniline with biological systems has revealed:

  • Binding Affinity Studies: Investigations into how this compound interacts with neurotransmitter receptors have shown potential binding affinities that could lead to therapeutic applications.
  • Toxicological Assessments: Studies have evaluated its toxicity profiles, indicating that while it has beneficial properties, caution is warranted due to potential adverse effects at high concentrations.

Several compounds share structural similarities with 4-fluoro-N-methylaniline. A comparison highlights their unique features:

CompoundStructure CharacteristicsUnique Features
4-Chloro-N-methylanilineChlorine atom instead of fluorineDifferent electronic properties affecting reactivity
4-Bromo-N-methylanilineBromine atom instead of fluorineEnhanced lipophilicity due to larger bromine atom
2-Fluoro-N-methylanilineFluorine at ortho positionDifferent regioselectivity in reactions
N,N-Dimethyl-4-fluoroanilineTwo methyl groups on nitrogenIncreased steric hindrance affecting reactivity

Each of these compounds exhibits distinct chemical behaviors and biological activities due to variations in substituent size and electronegativity.

XLogP3

2.3

UNII

88F75YIS0F

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

459-59-6

Wikipedia

P-fluoro-N-methylaniline

Dates

Modify: 2023-08-15

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